molecular formula C16H12BrN3OS B2550988 N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 416873-39-7

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2550988
CAS No.: 416873-39-7
M. Wt: 374.26
InChI Key: AGXIUYULPCXLAH-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12BrN3OS and its molecular weight is 374.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Gad-Elkareem et al. (2011) explores the synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization into thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. This study highlights the antimicrobial potential of these compounds, indicating their importance in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antiprotozoal Agents

Ismail et al. (2004) focused on novel dicationic imidazo[1,2-a]pyridines and their derivatives as antiprotozoal agents, showcasing the synthesis methods and the promising antiprotozoal activity of these compounds. This research underscores the therapeutic potential of such compounds against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) reported on the synthesis of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, suggesting their utility in treating cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Histone Deacetylase Inhibitor

Zhou et al. (2008) discussed the design, synthesis, and biological evaluation of a histone deacetylase inhibitor, highlighting its selective inhibition of specific HDACs and potential as an anticancer drug. This study emphasizes the compound's role in epigenetic modulation and its implications for cancer therapy (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).

Corrosion Inhibition

Chaitra et al. (2016) explored the corrosion inhibition performance of new thiazole-based pyridine derivatives on mild steel, providing insights into their effectiveness as corrosion inhibitors. This work contributes to the understanding of how such compounds can protect industrial materials from corrosion (Chaitra, Shetty Mohana, & Tandon, 2016).

Properties

IUPAC Name

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-14(11-4-6-13(17)7-5-11)19-16(22-10)20-15(21)12-3-2-8-18-9-12/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXIUYULPCXLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.